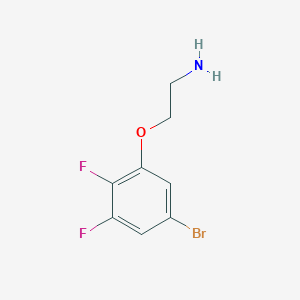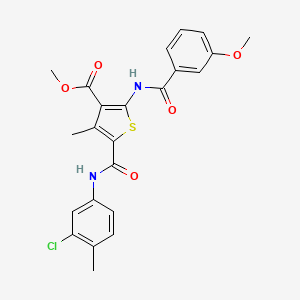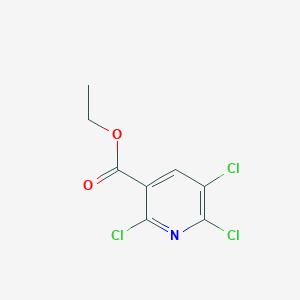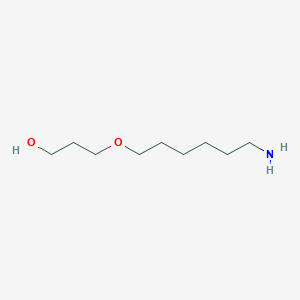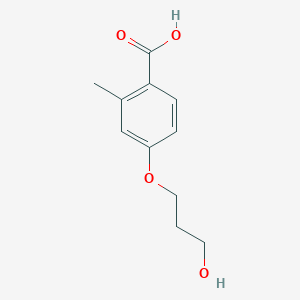
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H11ClN2S and a molecular weight of 202.71 g/mol . This compound is characterized by the presence of an amino group, an isopropyl group, a thiophene ring, and a carbonitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding aldehyde or ketone with a cyanide source.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylthiophene-2-carbonitrile hydrochloride
- 3-Amino-4-ethylthiophene-2-carbonitrile hydrochloride
- 3-Amino-4-propylthiophene-2-carbonitrile hydrochloride
Uniqueness
3-Amino-4-isopropylthiophene-2-carbonitrile hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C8H11ClN2S |
|---|---|
Molecular Weight |
202.71 g/mol |
IUPAC Name |
3-amino-4-propan-2-ylthiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H10N2S.ClH/c1-5(2)6-4-11-7(3-9)8(6)10;/h4-5H,10H2,1-2H3;1H |
InChI Key |
MWGQCJRVCBPMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=C1N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



